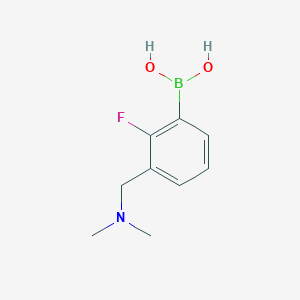

3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid

説明

The exact mass of the compound 3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid is 197.1023370 g/mol and the complexity rating of the compound is 180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[3-[(dimethylamino)methyl]-2-fluorophenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BFNO2/c1-12(2)6-7-4-3-5-8(9(7)11)10(13)14/h3-5,13-14H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKBSSZJZFXHOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)CN(C)C)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Synthesis Pathway and Mechanistic Analysis of 3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic Acid

Abstract

Fluorinated phenylboronic acids bearing basic amine appendages are highly valued in modern drug discovery. They serve as critical Suzuki-Miyaura coupling partners, improve aqueous solubility, and enable the formation of reversible covalent bonds with serine/threonine residues in targeted kinase inhibitors. This technical guide details the robust, two-step synthesis of 3-(N,N-dimethylaminomethyl)-2-fluorophenylboronic acid (CAS: 2121513-48-0), focusing on the mechanistic causality behind reductive amination and halogen-lithium exchange.

Strategic Retrosynthetic Analysis

The target molecule features three distinct functionalities on a benzene ring: a fluorine atom, an N,N -dimethylaminomethyl group, and a boronic acid moiety.

Route Selection: While transition-metal-catalyzed Miyaura borylation is a common approach for C–B bond formation, the strong Lewis basicity of the dimethylamino group can lead to catalyst poisoning or require extensive optimization of palladium ligands. Therefore, a classical organometallic approach utilizing halogen-lithium exchange is preferred. The synthesis begins with the commercially available 3-bromo-2-fluorobenzaldehyde.

-

Reductive Amination: Converts the aldehyde to the tertiary amine.

-

Halogen-Lithium Exchange & Borylation: Converts the aryl bromide to the boronic acid. The ortho-fluorine atom provides inductive stabilization to the intermediate aryllithium species, preventing unwanted benzyne formation.

Mechanistic Pathways

The overall synthetic workflow is designed to minimize protecting group chemistry and maximize atom economy.

Fig 1. Two-step synthetic workflow for 3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid.

The critical C–B bond formation relies on a rapid halogen-lithium exchange. The mechanism proceeds via an "ate" complex transition state, driven by the formation of the more stable aryllithium species. Subsequent electrophilic trapping with triisopropyl borate forms a stable borate complex, which is hydrolyzed to the free boronic acid.

Fig 2. Mechanism of halogen-lithium exchange and electrophilic borate trapping.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-Bromo-3-(N,N-dimethylaminomethyl)-2-fluorobenzene

Causality & Reagent Selection: Sodium triacetoxyborohydride ( NaBH(OAc)3 ) is selected as the reducing agent because of its mild and selective nature. Unlike NaBH4 , it does not reduce aldehydes directly at a competitive rate, allowing the intermediate iminium ion to form fully before reduction. 1,2-Dichloroethane (DCE) is utilized as the solvent because reductive aminations with NaBH(OAc)3 are kinetically faster in DCE compared to THF 1.

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with 3-bromo-2-fluorobenzaldehyde (1.0 equiv) and anhydrous DCE (0.2 M).

-

Amine Addition: Add dimethylamine (2.0 M solution in THF, 1.5 equiv). Stir at room temperature for 30 minutes to facilitate iminium ion formation.

-

Reduction: Portion-wise, add NaBH(OAc)3 (1.5 equiv). The reaction is mildly exothermic.

-

Monitoring (Self-Validation): Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (UV active) will disappear, and a new baseline spot will appear. Stain the TLC plate with Ninhydrin or Dragendorff's reagent to confirm the presence of the amine product.

-

Quench: Quench the reaction with saturated aqueous NaHCO3 . Extract with DCM.

-

Acid-Base Purification (Self-Validation): To ensure absolute purity from neutral organic impurities, extract the DCM layer with 1M HCl. The basic product moves to the aqueous layer. Wash the aqueous layer with DCM, then basify the aqueous layer to pH 10 using 2M NaOH. Extract the pure product back into DCM, dry over Na2SO4 , and concentrate in vacuo.

Protocol B: Synthesis of 3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid

Causality & Reagent Selection: n-Butyllithium (n-BuLi) is used for the halogen-lithium exchange. The reaction must be kept at -78 °C to prevent the highly reactive aryllithium intermediate from abstracting a proton from the solvent or undergoing benzyne formation 2. Triisopropyl borate ( B(OiPr)3 ) is chosen over trimethyl borate because the steric bulk of the isopropyl groups prevents a second aryllithium molecule from attacking the borate ester, which would yield an unwanted borinic acid byproduct 3.

Step-by-Step Procedure:

-

Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1-bromo-3-(N,N-dimethylaminomethyl)-2-fluorobenzene (1.0 equiv) in anhydrous THF (0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Dropwise, add n-BuLi (2.5 M in hexanes, 1.1 equiv) over 15 minutes. Stir at -78 °C for 45 minutes.

-

Self-Validation Check: Remove a 0.1 mL aliquot, quench in wet ether, and analyze via GC-MS. The presence of 1-(dimethylaminomethyl)-2-fluorobenzene (debrominated mass) confirms successful lithium exchange.

-

-

Borylation: Rapidly add triisopropyl borate (1.5 equiv) in one portion. Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature overnight.

-

Hydrolysis: Quench the reaction with 2M HCl to pH 2. Stir for 1 hour to fully hydrolyze the borate ester to the boronic acid.

-

Workup & Isolation: Wash the aqueous layer with diethyl ether to remove organic impurities and n-butyl bromide. Adjust the aqueous layer to pH 7-8 using 2M NaOH. The zwitterionic boronic acid will precipitate. Filter the solid, wash with cold water, and dry under high vacuum.

Quantitative Data & Reaction Optimization

The halogen-lithium exchange step is highly sensitive to temperature and electrophile selection. Table 1 summarizes the optimization parameters required to maximize the yield of the target boronic acid while suppressing borinic acid and protodehalogenation side reactions.

| Entry | Organometallic Reagent | Temp (°C) | Borate Electrophile | Major Side Product | Isolated Yield (%) |

| 1 | n-BuLi (1.1 eq) | 0 | B(OMe)3 | Protodehalogenation | 15% |

| 2 | n-BuLi (1.1 eq) | -78 | B(OMe)3 | Borinic acid derivative | 42% |

| 3 | t-BuLi (2.2 eq) | -78 | B(OiPr)3 | t-Bu addition products | 65% |

| 4 | i-PrMgCl (1.2 eq) | -20 | B(OiPr)3 | Incomplete exchange | 30% |

| 5 | n-BuLi (1.1 eq) | -78 | B(OiPr)3 | None (Trace) | 88% |

Table 1: Optimization of the halogen-metal exchange and borylation sequence. Entry 5 represents the optimized, self-validating conditions utilized in Protocol B.

References

- Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.

- Title: Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis Source: Organic Process Research & Development - ACS Publications URL

- Title: Recent Advances in the Synthesis of Borinic Acid Derivatives Source: MDPI URL

Sources

CAS 2121513-48-0 molecular weight and chemical characterization

An In-Depth Technical Guide to Nemtabrutinib (CAS 2121513-48-0): Molecular Profile, Characterization, and Therapeutic Rationale

Introduction: A New Frontier in B-Cell Malignancy Treatment

Nemtabrutinib (CAS: 2121513-48-0), also known as MK-1026 or ARQ 531, represents a significant advancement in the targeted therapy of B-cell malignancies.[1] As an investigational, orally available small molecule, it belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors, which have transformed the treatment landscape for diseases like chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and other non-Hodgkin lymphomas.[1][2][3]

What distinguishes Nemtabrutinib is its reversible, non-covalent mechanism of action.[4] This design is a strategic evolution from first-generation covalent BTK inhibitors (e.g., ibrutinib), developed to overcome a critical clinical challenge: acquired resistance.[4][5] Specifically, Nemtabrutinib demonstrates potent activity against both the wild-type (WT) BTK enzyme and its C481S mutated form, a common mutation that confers resistance to covalent inhibitors.[6][7] This guide provides a comprehensive technical overview of Nemtabrutinib, designed for researchers, scientists, and drug development professionals. We will delve into its molecular and chemical properties, mechanism of action, synthesis, and the analytical methodologies crucial for its characterization.

Molecular and Physicochemical Profile

A foundational understanding of a drug candidate begins with its molecular and chemical identity. Nemtabrutinib's structure and properties are central to its pharmacological behavior.

Chemical Identity and Properties

The fundamental chemical and physical properties of Nemtabrutinib are summarized below. These identifiers are critical for regulatory filings, database searches, and experimental design.

| Property | Value | Source(s) |

| CAS Number | 2121513-48-0 (formerly 2095393-15-8) | [8][9][10] |

| Synonyms | MK-1026, ARQ 531 | [1][7] |

| Molecular Formula | C₂₅H₂₃ClN₄O₄ | [4][8][11] |

| Molecular Weight | 478.93 g/mol | [4][7][8] |

| IUPAC Name | (2-chloro-4-phenoxyphenyl)-[4-[[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]methanone | [8] |

| Stereochemistry | Absolute (2 defined stereocenters) |

Mechanism of Action and Kinase Selectivity

Nemtabrutinib's therapeutic potential is rooted in its precise interaction with BTK, a non-receptor tyrosine kinase essential for B-cell development, proliferation, and survival.[12][13]

Reversible, Non-Covalent BTK Inhibition

BTK is a critical component of the B-cell receptor (BCR) signaling pathway.[2][12] Upon BCR activation, BTK triggers a downstream cascade involving pathways like NF-κB, which ultimately promotes cell growth and survival.[14] In B-cell malignancies, this pathway is often constitutively active.

First-generation inhibitors like ibrutinib form an irreversible covalent bond with a cysteine residue at position 481 (C481) in the BTK active site.[5] A common resistance mechanism involves the mutation of this cysteine to a serine (C481S), which prevents covalent binding and renders the drug ineffective.[5][6]

Nemtabrutinib circumvents this by binding non-covalently to the ATP-binding pocket of BTK.[6] This reversible interaction does not depend on the C481 residue, allowing Nemtabrutinib to potently inhibit both wild-type BTK and the C481S mutant, thereby restoring therapeutic efficacy in resistant cell populations.[6][7]

Kinase Inhibition Profile

While designed to target BTK, the selectivity profile of any kinase inhibitor is a critical determinant of its efficacy and safety. Off-target effects can lead to adverse events, while inhibition of other relevant kinases may offer synergistic anti-tumor activity.[15] Nemtabrutinib has been characterized against a panel of kinases, revealing strong activity against BTK and other kinases implicated in oncogenesis.

| Kinase Target | IC₅₀ (nM) | Kinase Family | Rationale for Relevance |

| BTK (Wild-Type) | 0.85 - 1.4 | TEC | Primary target in B-cell malignancies.[7][15][16] |

| BTK (C481S Mutant) | 0.39 - 1.6 | TEC | Key resistance mutation for covalent inhibitors.[7][16] |

| LCK | 3.86 | SRC | Involved in T-cell signaling and immune response. |

| YES | 4.22 | SRC | Implicated in cell growth and differentiation. |

| BMX | 5.23 | TEC | Plays a role in cell survival and angiogenesis. |

| TEC | 5.80 | TEC | Member of the same family as BTK, involved in immune signaling. |

| TrkB | 11.7 | TRK | Receptor tyrosine kinase involved in neuronal survival and oncogenesis. |

| MEK1 / MEK2 | 8.5 / 9.5 | MAPK | Key components of the MAPK/ERK signaling pathway, often dysregulated in cancer.[16] |

Note: IC₅₀ values are compiled from multiple biochemical assays and may vary based on experimental conditions.[7][15]

This broader profile, particularly the inhibition of MEK and other growth factor receptor tyrosine kinases, suggests that Nemtabrutinib may have applications beyond BTK-driven malignancies, potentially in cancers driven by the MAPK pathway.[16][17]

Chemical Synthesis and Manufacturing Overview

The manufacturing of Nemtabrutinib utilizes a convergent synthetic strategy, which involves the assembly of several key building blocks in the final stages of the process. This approach is efficient for large-scale production.

Synthetic Strategy

The synthesis can be broadly understood as the coupling of three main intermediates:[18][19]

-

A Pyrrolopyrimidine Core: (e.g., an aryl bromide derivative)

-

A Biaryl Ether Fragment: (e.g., methyl 2-chloro-4-phenoxybenzoate)

-

An Amino Alcohol Side Chain: (e.g., ((2S,5R)-5-aminotetrahydro-2H-pyran-2-yl)methanol)

The process involves a key step where an organolithium intermediate is generated from the pyrrolopyrimidine core, which then undergoes nucleophilic addition to the biaryl ether ester, forming a ketone.[19] This ketone intermediate is then coupled with the amino alcohol side chain via an SNAr reaction to yield the final Nemtabrutinib molecule.[18]

Process development has focused on optimizing these steps for safety, yield, and sustainability, including the use of flow chemistry for the organolithium-mediated coupling to improve temperature control and reduce impurities.[19]

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to ensure the identity, purity, and quality of the Nemtabrutinib active pharmaceutical ingredient (API). A suite of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for determining the purity of Nemtabrutinib and quantifying it in formulated products. A stability-indicating method is crucial to separate the main compound from any potential degradants or process-related impurities.[20]

Rationale for Method Design: A reversed-phase (RP-HPLC) method is typically chosen for molecules like Nemtabrutinib. The C18 stationary phase provides the necessary hydrophobicity to retain the compound, while a mobile phase consisting of an aqueous buffer and an organic solvent (like acetonitrile) allows for fine-tuning the elution. The buffer controls the ionization state of the molecule to ensure sharp, symmetrical peaks. UV detection is suitable due to the chromophoric nature of the molecule.

Example Protocol: Reversed-Phase HPLC for Purity Analysis

-

Instrumentation: A standard HPLC or UPLC system with a UV detector.

-

Column: C18 column (e.g., 250mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

A: Phosphate buffer (pH adjusted)

-

B: Acetonitrile

-

Gradient elution is often employed to resolve early and late-eluting impurities.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength of maximum absorbance (e.g., 295 nm).[20]

-

Sample Preparation: Accurately weigh and dissolve the Nemtabrutinib sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

This method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[20]

Mass Spectrometry (MS)

Mass spectrometry provides unambiguous confirmation of Nemtabrutinib's molecular weight and can be used to identify impurities and degradants. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.

Rationale for Method Design: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like Nemtabrutinib, minimizing fragmentation and preserving the molecular ion. A high-resolution mass spectrometer (such as a TOF or Orbitrap) is used to obtain an accurate mass measurement, which can confirm the elemental composition.

Example Protocol: LC-MS for Identity Confirmation

-

Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.

-

LC Method: A rapid LC gradient can be used to separate the analyte from salts and excipients.

-

MS Parameters (Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Scan Range: m/z 100-1000.

-

Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z corresponding to 479.14.

-

-

Analysis: The acquired mass spectrum should show a prominent peak at the expected m/z for the protonated molecule, confirming the identity and molecular weight of Nemtabrutinib.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the complete structural elucidation of Nemtabrutinib, confirming the connectivity of atoms and its stereochemistry.

Rationale for Method Design: ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. 2D NMR experiments (like COSY and HSQC) are used to establish the connectivity between protons and carbons, confirming the structure. A deuterated solvent like DMSO-d₆ is often used for its ability to dissolve a wide range of organic molecules.

Example Protocol: ¹H and ¹³C NMR for Structural Elucidation

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve a few milligrams of Nemtabrutinib API in a deuterated solvent (e.g., CD₃CN or DMSO-d₆).

-

Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

Analysis: The resulting spectra should be consistent with the known structure of Nemtabrutinib. For example, the ¹³C NMR in acetonitrile-d₃ shows characteristic peaks, including one for the ester carbonyl carbon around 166 ppm.[18] The integration of proton signals and the chemical shifts of both proton and carbon signals must match the assigned structure.

Clinical Development and Therapeutic Applications

Nemtabrutinib is under extensive clinical investigation across a range of B-cell malignancies. The comprehensive BELLWAVE clinical trial program is evaluating its safety and efficacy.[4] Key studies include head-to-head comparisons against established BTK inhibitors in both first-line and relapsed/refractory settings for CLL/SLL.[4][21][22][23][24] Early phase trials have demonstrated promising anti-tumor activity and a manageable safety profile in heavily pretreated patient populations, including those with the C481S resistance mutation.[25]

Conclusion

Nemtabrutinib (CAS 2121513-48-0) is a scientifically compelling next-generation BTK inhibitor. Its key molecular feature—a non-covalent, reversible binding mechanism—directly addresses the primary mode of acquired resistance to covalent BTK inhibitors. With a well-defined molecular weight of 478.93 g/mol and a unique kinase selectivity profile, it holds significant promise for patients with B-cell malignancies. The robust synthetic pathways and rigorous analytical characterization methods outlined in this guide form the essential foundation for its ongoing development and potential future as a cornerstone therapy in hematologic oncology.

References

- Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. National Center for Biotechnology Information.

- Bruton's Tyrosine Kinase Inhibitors: Recent Updates. MDPI.

- Bruton's Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures. Frontiers.

- What is Nemtabrutinib used for?. Patsnap Synapse.

- Nemtabrutinib – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.

- Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. AACR Journals.

- Bruton's tyrosine kinase (BTK) inhibitors: an updated patent review (2019–2024). Taylor & Francis Online.

- Clinical Trials Using Nemtabrutinib. National Cancer Institute.

- Definition of nemtabrutinib. National Cancer Institute Drug Dictionary.

- Combined cellular and biochemical profiling of Bruton's tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers. National Center for Biotechnology Information.

- Nemtabrutinib | Advanced Drug Monograph. MedPath.

- Nemtabrutinib | C25H23ClN4O4 | CID 129045720. PubChem.

- A Study of Nemtabrutinib Versus Comparator in First Line Chronic Lymphocytic Leukemia / Small Lymphocytic Lymphoma. MSD Clinical Trials.

- A trial looking at nemtabrutinib, ibrutinib or acalabrutinib for chronic lymphocytic leukaemia or small lymphocytic lymphoma (BELLWAVE-011). Cancer Research UK.

- A Study of Nemtabrutinib (MK-1026) Versus Comparator (Investigator's Choice of Ibrutinib or Acalabrutinib) in First Line (1L) Chronic Lymphocytic Leukemia (CLL)/ Small Lymphocytic Lymphoma (SLL) (MK-1026-011/BELLWAVE-011). ClinicalTrials.gov.

- Nemtabrutinib (ARQ-531) | BTK Inhibitor. MedchemExpress.com.

- Nemtabrutinib (ARQ 531) | BTK inhibitor | CAS 2095393-15-8. Selleck Chemicals.

- NEMTABRUTINIB. precisionFDA.

- Nemtabrutinib. Inxight Drugs.

- NEMTABRUTINIB. precisionFDA.

- KEGG DRUG: Nemtabrutinib. KEGG.

- Manufacturing Process Development for the Biaryl Ether Fragment of Nemtabrutinib (MK-1026). ACS Publications.

- A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. MDPI.

- Development of a Green and Sustainable Manufacturing Process for a Key Intermediate to Nemtabrutinib (MK-1026): Sequential Deprotonation–Lithiation as a Batch–Flow Process. ACS Publications.

- Combined cellular and biochemical profiling of Bruton's tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers. PubMed.

- A sensitive stability indicating RP-HPLC method for the determination of Ibrutinib - An anti-cancer drug. Research Journal of Pharmacy and Technology.

- Efficacy and Safety of Nemtabrutinib, a Wild-Type and C481S-Mutated Bruton Tyrosine Kinase Inhibitor for B-Cell Malignancies: Updated Analysis of the Open-Label Phase 1/2 Dose-Expansion Bellwave-001 Study. CLL Society.

Sources

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. What is Nemtabrutinib used for? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. trial.medpath.com [trial.medpath.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Facebook [cancer.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Nemtabrutinib | C25H23ClN4O4 | CID 129045720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [precision.fda.gov]

- 10. KEGG DRUG: Nemtabrutinib [kegg.jp]

- 11. Nemtabrutinib [drugs.ncats.io]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures [frontiersin.org]

- 14. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nemtabrutinib (ARQ 531) | BTK Inhibitor | DE Stock | Selleck Deutschland [selleck.de]

- 16. Combined cellular and biochemical profiling of Bruton’s tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Combined cellular and biochemical profiling of Bruton's tyrosine kinase inhibitor nemtabrutinib reveals potential application in MAPK-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. rjptonline.org [rjptonline.org]

- 21. Facebook [cancer.gov]

- 22. A Study of Nemtabrutinib Versus Comparator in First Line Chronic Lymphocytic Leukemia / Small Lymphocytic Lymphoma - MSD [msdclinicaltrials.com]

- 23. cancerresearchuk.org [cancerresearchuk.org]

- 24. ClinicalTrials.gov [clinicaltrials.gov]

- 25. cllsociety.org [cllsociety.org]

A Comprehensive Technical Guide to the NMR Spectroscopy of 3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid is a versatile building block in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a boronic acid, a fluorine atom, and a dimethylaminomethyl group, imparts specific reactivity and conformational properties that are crucial for its applications. A thorough understanding of its structure and purity is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical tool for this purpose. This guide provides a detailed exploration of the expected ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectral data for this compound, offering insights into spectral interpretation and best practices for data acquisition.

The presence of a fluorine atom and a boron nucleus (primarily the ¹¹B isotope) alongside protons and carbons allows for a multi-faceted NMR analysis. The interplay between the ortho-fluorine substituent and the aminomethyl group, including potential intramolecular B-N coordination, makes the NMR characterization of this molecule particularly interesting and informative.

Predicted NMR Reference Data

The following tables summarize the predicted chemical shifts (δ) and key coupling constants (J) for 3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid. These predictions are based on established principles of NMR spectroscopy and data from structurally related fluorinated and aminomethylated phenylboronic acids.[1][2][3]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH (H4) | 7.4 - 7.6 | t | J(H,H) ≈ 7-8 |

| Aromatic CH (H5) | 7.1 - 7.3 | t | J(H,H) ≈ 7-8 |

| Aromatic CH (H6) | 7.6 - 7.8 | d | J(H,H) ≈ 7-8 |

| B(OH)₂ | 8.0 - 8.5 | br s | - |

| CH₂N | 3.5 - 3.8 | s | - |

| N(CH₃)₂ | 2.2 - 2.5 | s | - |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-B | 130 - 135 | d | J(C,F) ≈ 2-5 |

| C-F | 160 - 165 | d | ¹J(C,F) ≈ 240-260 |

| C-CH₂N | 135 - 140 | d | J(C,F) ≈ 15-20 |

| C4 | 128 - 132 | d | J(C,F) ≈ 3-5 |

| C5 | 124 - 128 | d | J(C,F) ≈ 3-5 |

| C6 | 115 - 120 | d | J(C,F) ≈ 20-25 |

| CH₂N | 55 - 60 | s | - |

| N(CH₃)₂ | 45 - 50 | s | - |

Table 3: Predicted ¹⁹F and ¹¹B NMR Data (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹⁹F | -110 to -120 | br s | Referenced to CFCl₃. Broadness may indicate interaction with the boron nucleus. |

| ¹¹B | 28 - 32 | br s | Referenced to BF₃·OEt₂. Chemical shift is sensitive to solvent and pH. |

In-Depth Spectral Analysis and Interpretation

¹H NMR Spectroscopy

The proton NMR spectrum will provide key information about the substitution pattern on the aromatic ring and the nature of the aminomethyl group. The three aromatic protons are expected to appear as distinct multiplets due to both homo- and heteronuclear coupling with the adjacent ¹⁹F nucleus. The benzylic protons of the CH₂N group are anticipated to be a singlet, as are the six protons of the dimethylamino group. The acidic protons of the boronic acid group, B(OH)₂, will likely appear as a broad singlet at a downfield chemical shift, and its position can be highly dependent on the concentration and water content of the DMSO-d₆ solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum is particularly informative due to the large one-bond C-F coupling constant for the carbon directly attached to the fluorine atom (C-2). This signal will appear as a doublet with a coupling constant in the range of 240-260 Hz.[2] The other aromatic carbons will also exhibit smaller C-F couplings. The carbon atom attached to the boron (C-1) is often broadened due to the quadrupolar nature of the boron nucleus and may be of low intensity.

¹⁹F NMR Spectroscopy

The fluorine-19 NMR spectrum is a simple yet powerful tool for confirming the presence and electronic environment of the fluorine atom. A single, broad resonance is expected in the typical range for an aryl fluoride. The broadness of the signal could be indicative of through-space interactions or coupling with the quadrupolar ¹¹B nucleus.[4] ¹⁹F NMR is also highly sensitive to the purity of the sample, making it excellent for detecting fluorinated impurities.[4]

¹¹B NMR Spectroscopy

The boron-11 NMR spectrum provides direct insight into the coordination state of the boron atom. For a tricoordinate boronic acid, a broad signal is expected in the range of 28-32 ppm.[5] The chemical shift and the line width of the ¹¹B signal are sensitive to the solvent, pH, and the presence of Lewis bases that can coordinate to the boron atom.[6][7] In the case of 3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid, the potential for intramolecular coordination between the nitrogen of the dimethylamino group and the boron atom exists. Such an interaction would lead to a tetracoordinate boron species, which would resonate at a significantly more upfield chemical shift (typically 5-15 ppm). The observation of a single peak in the 28-32 ppm range would suggest that in the given solvent (DMSO-d₆), the tricoordinate form is predominant.

Experimental Protocol for NMR Data Acquisition

A standardized and well-documented experimental approach is critical for obtaining high-quality, reproducible NMR data.

Sample Preparation

-

Solvent Selection: DMSO-d₆ is a suitable solvent due to its ability to dissolve the polar boronic acid and its relatively high boiling point, which minimizes evaporation.

-

Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6 mL of DMSO-d₆.

-

Internal Standard: Tetramethylsilane (TMS) is used as the internal reference for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

Instrument Parameters

The following are general guidelines for a 400 MHz NMR spectrometer. Specific parameters may need to be optimized.

-

¹H NMR:

-

Pulse sequence: Standard single pulse (zg30).

-

Spectral width: -2 to 12 ppm.

-

Acquisition time: ~4 seconds.

-

Relaxation delay: 2 seconds.

-

Number of scans: 16-32.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single pulse (zgpg30).

-

Spectral width: -10 to 220 ppm.

-

Acquisition time: ~1.5 seconds.

-

Relaxation delay: 2 seconds.

-

Number of scans: 1024 or more, depending on concentration.

-

-

¹⁹F NMR:

-

Pulse sequence: Proton-decoupled single pulse.

-

Spectral width: -100 to -150 ppm (or a wider range if the exact shift is unknown).

-

Reference: External CFCl₃ (0 ppm).

-

Relaxation delay: 2 seconds.

-

Number of scans: 64-128.

-

-

¹¹B NMR:

-

Pulse sequence: Single pulse with proton decoupling.

-

Spectral width: 100 to -100 ppm.

-

Reference: External BF₃·OEt₂ (0 ppm).

-

Relaxation delay: 1 second.

-

Number of scans: 256-512.

-

Visualizing the Molecular Structure and Experimental Workflow

Caption: Molecular structure of 3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid.

Caption: General workflow for NMR analysis.

Conclusion

The comprehensive NMR characterization of 3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid is essential for confirming its identity, assessing its purity, and understanding its structural nuances. By leveraging the information from ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectroscopy, researchers can gain a detailed picture of this important chemical entity. The predictive data and experimental guidelines presented in this technical guide serve as a valuable resource for scientists engaged in the synthesis and application of this and related organoboron compounds. The potential for intramolecular B-N interactions adds a layer of complexity and interest, making a thorough, multi-nuclear NMR investigation not just beneficial, but necessary for a complete understanding of its chemistry.

References

- Influence of fluorine substituents on the NMR properties of phenylboronic acids - PubMed. (2014, May 15).

- ¹³C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles - ResearchGate.

- Nuclear Magnetic Resonance Spectra of Phenylboronic Acids | Inorganic Chemistry.

- ¹H and ¹⁹F NMR spectra of a mixture of the acid (A) and anhydride (B)... - ResearchGate.

- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC. (2022, May 26).

- An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC.

- 4-aminomethylphenylboronic acid hydrochloride(75705-21-4) 1 h nmr - ChemicalBook.

- Probing Intramolecular B−N Interactions in Ortho-Aminomethyl Arylboronic Acids | The Journal of Organic Chemistry - ACS Publications. (2009, April 24).

- Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media - The Royal Society of Chemistry.

- Supporting Information - Theranostics.

- ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations | The Journal of Organic Chemistry - ACS Publications. (2022, November 1).

- ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates - PMC.

- Fig. S10 NMR spectra of 3-(biotinylamino)phenylboronic acid. - ResearchGate.

- A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - MDPI. (2024, November 23).

- Evaluation of fluoroorganic compounds with benchtop ¹⁹F NMR - Thermo Fisher Scientific.

- Proton NMR chemical shifts and coupling constants for brain metabolites.

- Chemical Shifts and Coupling Constants for C26H23F3NO5P - R Discovery. (2014, January 1).

- 3-Fluorophenylboronic acid - Optional[¹H NMR] - Spectrum - SpectraBase.

- ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations - NSF PAR. (2022, November 1).

- ¹¹B NMR Chemical Shifts - San Diego State University.

Sources

- 1. Influence of fluorine substituents on the NMR properties of phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. par.nsf.gov [par.nsf.gov]

A Comprehensive Technical Guide to the pKa Determination of 3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic Acid Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Executive Summary: Beyond Synthesis - Why pKa is a Critical Quality Attribute for Boronic Acid APIs

Arylboronic acids have become a cornerstone of modern medicinal chemistry, valued not only as versatile intermediates in cross-coupling reactions but also as sophisticated pharmacophores in their own right. Their unique ability to form reversible covalent bonds with biological diols is central to their therapeutic action, a behavior governed by the Lewis acidity of the boron center. The acid dissociation constant, or pKa, is the definitive quantitative measure of this acidity. For a complex molecule such as 3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid, an accurate pKa value is not merely a physicochemical data point; it is a critical parameter that dictates solubility, membrane permeability, target engagement, and ultimately, the pharmacokinetic and pharmacodynamic profile of a potential drug candidate. This guide provides an in-depth exploration of the principles and state-of-the-art methodologies for the precise determination of pKa for this class of compounds, empowering researchers to make data-driven decisions in the drug development pipeline.

The Unique Electronic Landscape of Substituted Phenylboronic Acids

The acidity of a phenylboronic acid is defined by the equilibrium between the neutral, trigonal planar boronic acid (R-B(OH)₂) and its conjugate base, the tetrahedral boronate anion (R-B(OH)₃⁻). The position of this equilibrium is profoundly influenced by the electronic character of the substituents on the aromatic ring. In the case of the title compound, two key features create a unique and complex electronic environment:

-

Inductive Effects of the 2-Fluoro Substituent: The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect increases the Lewis acidity of the boron atom, making it more favorable to accept a hydroxide ion, which is expected to lower the pKa compared to unsubstituted phenylboronic acid.[1][2]

-

The ortho-Aminomethyl Group: This substituent introduces several competing effects. The protonated amine (an ammonium ion) acts as a potent electron-withdrawing group, further lowering the pKa of the boronic acid.[3] Furthermore, the proximity of the nitrogen atom to the boron center raises the possibility of an intramolecular dative B-N bond. However, extensive studies have shown that in protic media, a "solvent-inserted" species, where a water molecule bridges the boron and nitrogen atoms, is often the dominant form rather than a direct dative bond.[4][5] This intricate interplay necessitates robust experimental determination of the compound's true acidic properties.

Methodologies for Precise pKa Determination

The selection of an appropriate analytical method is critical for obtaining reliable pKa data. The following techniques are most suitable for arylboronic acids, each offering distinct advantages.

Potentiometric Titration: The Gold Standard

This classical method provides a direct and highly accurate measurement of pKa. It involves monitoring pH changes in a solution of the analyte upon the incremental addition of a standardized titrant.[6][7]

Causality Behind the Protocol: The pKa represents the pH at which the concentrations of the acidic (boronic acid) and conjugate base (boronate) forms are equal. This point corresponds to the midpoint of the titration curve, or the inflection point of the first derivative plot, providing a thermodynamically sound basis for the measurement.[8][9]

-

System Preparation & Calibration:

-

Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, 10.00).[9][10]

-

Prepare a standardized solution of 0.1 M NaOH or HCl titrant. Carbonate-free NaOH is crucial for accuracy.

-

Prepare a ~1 mM solution of the boronic acid derivative in deionized water. If solubility is an issue, a co-solvent like methanol or DMSO can be used, but the pKa will be an apparent pKa (pKaᵃ) specific to that solvent system.[6][11]

-

-

Titration Setup:

-

Place a known volume (e.g., 20 mL) of the analyte solution into a jacketed titration vessel maintained at a constant temperature (e.g., 25.0 °C).

-

Add a background electrolyte, such as 0.15 M KCl, to maintain constant ionic strength throughout the titration.[8][10]

-

Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration to eliminate dissolved CO₂, which can interfere with the measurement.[9]

-

-

Data Acquisition:

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the standardized titrant in small, precise increments (e.g., 0.05-0.1 mL) using an automated titrator.

-

Record the pH reading after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[10]

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis).

-

Calculate the first derivative (ΔpH/ΔV) of the titration curve to accurately identify the equivalence point(s).

-

The pKa is the pH value at the half-equivalence point.

-

Perform at least three independent titrations to ensure reproducibility and report the average pKa with the standard deviation.[10]

-

UV-Vis Spectrophotometry: A Chromophore-Dependent Approach

This method is highly effective if the protonated and deprotonated forms of the molecule have distinct UV-Vis absorption spectra, a condition met by many aromatic compounds.[6]

Causality Behind the Protocol: The Beer-Lambert law states that absorbance is proportional to concentration. By monitoring the change in absorbance at a specific wavelength across a range of pH values, one can determine the relative concentrations of the acid and its conjugate base, from which the pKa can be calculated using the Henderson-Hasselbalch equation.[12]

-

Wavelength Selection:

-

Prepare two stock solutions of the boronic acid derivative at the same concentration: one in a strongly acidic buffer (e.g., pH ~2) and one in a strongly basic buffer (e.g., pH ~12).

-

Scan the UV-Vis spectrum (e.g., 200-400 nm) for both solutions to identify the wavelength(s) of maximum absorbance difference (λ_max).

-

-

Sample Preparation:

-

Prepare a series of buffer solutions with precisely known pH values spanning the expected pKa range (e.g., from pH 6 to 10 in 0.5 pH unit increments).

-

Add a small, constant volume of a concentrated stock solution of the boronic acid to each buffer to create a set of solutions with constant total analyte concentration.

-

-

Data Acquisition:

-

Measure the absorbance of each buffered solution at the predetermined λ_max. Use the corresponding buffer as the blank.

-

-

Data Analysis:

-

Plot absorbance versus pH. The resulting data should form a sigmoidal curve.

-

The pKa is the pH at the inflection point of the curve, which corresponds to the point where the absorbance is exactly halfway between the minimum and maximum absorbances.[13]

-

Alternatively, the pKa can be calculated for each pH point using the equation: pKa = pH - log[(A - A_A) / (A_B - A)], where A is the absorbance at a given pH, A_A is the absorbance of the fully acidic form, and A_B is the absorbance of the fully basic form.

-

¹¹B NMR Spectroscopy: A Structurally Insightful Method

NMR spectroscopy provides a powerful means to determine pKa by tracking pH-dependent changes in the chemical shifts of specific nuclei. For boronic acids, ¹¹B NMR is uniquely informative.

Causality Behind the Protocol: The boron atom in a neutral boronic acid is sp²-hybridized and trigonal planar. Upon deprotonation, it becomes sp³-hybridized and tetrahedral. This change in hybridization and electronic environment causes a significant and readily observable upfield shift in the ¹¹B NMR signal.[14][15] By plotting this chemical shift against pH, a titration curve is generated, and the pKa is found at the inflection point.[6][16]

-

Sample Preparation:

-

Prepare a series of samples of the boronic acid derivative at a constant concentration in D₂O-based buffers of varying pD values. Note that pD = pH + 0.4.

-

-

NMR Data Acquisition:

-

Acquire ¹¹B NMR spectra for each sample under identical conditions (temperature, acquisition parameters).

-

-

Data Analysis:

-

Measure the chemical shift (δ) of the boron signal for each spectrum.

-

Plot the ¹¹B chemical shift versus the pD (or corrected pH).

-

Fit the resulting sigmoidal curve to the appropriate equation to determine the inflection point, which corresponds to the pKa.

-

Data Presentation and Validation

A robust pKa determination relies on meticulous data handling and cross-validation.

Comparative Data Summary

All experimentally determined quantitative data should be summarized for clear comparison.

| Analytical Method | Determined pKa | Standard Deviation (n≥3) | Key Considerations |

| Potentiometric Titration | TBD | TBD | Gold standard; requires milligram quantities of pure compound.[7] |

| UV-Vis Spectrophotometry | TBD | TBD | Requires a pH-sensitive chromophore near the boronic acid.[6] |

| ¹¹B NMR Spectroscopy | TBD | TBD | Provides direct insight into boron hybridization state.[14][16] |

TBD: To Be Determined experimentally.

Trustworthiness: A Self-Validating System

To ensure the highest degree of confidence in the final reported value, the experimental design must be self-validating.

-

Orthogonal Method Validation: Determine the pKa using at least two different methods (e.g., potentiometry and spectroscopy). Strong agreement between these orthogonal methods provides high confidence in the result.

-

System Suitability Testing: Before analyzing the target compound, determine the pKa of a well-characterized standard, such as phenylboronic acid (literature pKa ≈ 8.8), to confirm the accuracy of the instrumentation and methodology.

-

Replicate Analysis: All determinations must be performed in triplicate, at a minimum, to assess the precision of the measurement.[10]

Visualization of Key Processes

Diagrams provide a clear, conceptual understanding of the workflows and chemical principles involved.

Caption: The fundamental acid-base equilibrium of a boronic acid.

References

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI. [Link]

-

How to measure pKa by UV-vis spectrophotometry. Chemagination. [Link]

-

Development of Methods for the Determination of pKa Values. PMC. [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

Probing Intramolecular B−N Interactions in Ortho-Aminomethyl Arylboronic Acids. The Journal of Organic Chemistry. [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. NSF Public Access Repository. [Link]

-

¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]

-

Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PMC. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

UV-Vis Spectrometry, pKa of a dye. University Website. [Link]

-

Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments... Analytical Methods (RSC Publishing). [Link]

-

The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PMC. [Link]

-

On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. PMC. [Link]

-

UV/Vis Spectroscopy for pKa Analysis. Scribd. [Link]

-

Ionization constant (pKa) for some boronic acids. ResearchGate. [Link]

-

Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by ¹H NMR without External Calibrants. Analytical Chemistry. [Link]

-

On the Computational Determination of the pKa of Some Arylboronic Acids. ResearchGate. [Link]

-

Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids. PubMed. [Link]

-

The final UV-Vis method for the pKa determination. ResearchGate. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. ResearchGate. [Link]

-

A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. ResearchGate. [Link]

-

Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. University of East Anglia. [Link]

-

Modular Design and Bonding Mechanism of Internal Boron–Nitrogen Coordinated Boronic Ester Hydrogels... Chemistry of Materials. [Link]

-

Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. PMC. [Link]

-

A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. Journal of Chemical Education. [Link]

-

pKa measurement. University of Strathclyde. [Link]

-

Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link]

-

The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. [Link]

-

The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. PubMed. [Link]

Sources

- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. researchgate.net [researchgate.net]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 13. hi-tec.tripod.com [hi-tec.tripod.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. par.nsf.gov [par.nsf.gov]

- 16. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

Intramolecular B-N coordination in 2-fluoro-3-(aminomethyl)phenylboronic acids

An In-Depth Technical Guide to Intramolecular B-N Coordination in 2-Fluoro-3-(aminomethyl)phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids are pivotal functional groups in medicinal chemistry and materials science, renowned for their unique ability to form reversible covalent bonds with diols and act as transition-state analog inhibitors for enzymes.[1] The introduction of strategically placed intramolecular coordinating groups can profoundly modulate their electronic properties, structure, and reactivity. This guide focuses on 2-fluoro-3-(aminomethyl)phenylboronic acids, a class of compounds where an intramolecular dative bond between the nitrogen of the aminomethyl group and the boron atom creates a stable, five-membered ring system. We will explore the fundamental principles governing this B-N coordination, the critical role of the ortho-fluoro substituent in enhancing the boron's Lewis acidity, and the equilibrium dynamics with solvent molecules. This document provides a comprehensive overview of the synthesis, in-depth characterization methodologies, and the significant implications of this structural feature for applications in drug design and molecular sensing.

Introduction: The Significance of Intramolecular Coordination

Three-coordinate organoboron compounds are characterized by a trigonal planar geometry and a vacant p-orbital, rendering them Lewis acidic.[2] This electron deficiency is the foundation of their reactivity. In ortho-aminomethyl arylboronic acids, the lone pair of electrons on the proximal nitrogen atom can donate into the empty p-orbital of the boron, forming an intramolecular dative or "coordinate" bond. This interaction forces the boron center to rehybridize from a trigonal planar (sp²) state to a more stable tetrahedral (sp³) geometry.[3]

This structural change is not merely a conformational curiosity; it has profound functional consequences:

-

Enhanced Lewis Acidity: The introduction of an electron-withdrawing fluorine atom ortho to the boronic acid significantly increases the Lewis acidity of the boron center.[4] This electronic pull makes the boron more electrophilic and thus more receptive to nucleophilic attack, whether from the intramolecular amine or an external ligand.

-

Stabilization of the Tetrahedral State: The B-N coordination pre-organizes the molecule into a tetrahedral geometry. This structure is highly relevant in drug development, as it can mimic the tetrahedral transition states of enzymatic reactions, making these compounds potent enzyme inhibitors.[5][6]

-

Modulation of pKa: Intramolecular coordination influences the acidity of the boronic acid and the basicity of the amine, which is crucial for biological applications that operate at physiological pH. The presence of an o-aminomethyl group is known to promote the binding of saccharides under neutral pH conditions.[7][8]

This guide will dissect these principles, providing the foundational knowledge required to harness the unique properties of these fascinating molecules.

Synthesis and Structural Elucidation

The rational design and application of these compounds begin with their synthesis. A robust synthetic route is paramount for obtaining high-purity material for subsequent analysis and application.

Representative Synthetic Protocol

The synthesis of 2-fluoro-3-(aminomethyl)phenylboronic acid typically starts from a commercially available precursor like 1-bromo-2-fluoro-3-methylbenzene. The protocol involves the protection of the eventual amino group, benzylic bromination, nucleophilic substitution to introduce the nitrogen, and finally, a lithium-halogen exchange followed by borylation.

Detailed Experimental Protocol:

-

Benzylic Bromination:

-

Dissolve 1-bromo-2-fluoro-3-methylbenzene in a suitable solvent like carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

-

Causality: NBS is the source of bromine radicals under initiation, which selectively abstract a hydrogen from the benzylic position due to the stability of the resulting benzyl radical.

-

Reflux the mixture under UV irradiation until completion, monitored by TLC or GC-MS.

-

Work up the reaction to isolate 1-bromo-3-(bromomethyl)-2-fluorobenzene.

-

-

Introduction of the Amino Group:

-

Dissolve the brominated product in a polar aprotic solvent like DMF.

-

Add a protected amine source, such as potassium phthalimide.

-

Causality: This is a standard Gabriel synthesis. The phthalimide anion acts as a robust nucleophile, displacing the benzylic bromide. It serves as a protected form of a primary amine, preventing over-alkylation.

-

Heat the reaction to drive the SN2 substitution.

-

After completion, the phthalimide protecting group is removed, typically by hydrazinolysis (reacting with hydrazine hydrate), to yield 3-bromo-2-fluorobenzylamine.

-

-

Borylation:

-

Critical Step: This reaction must be conducted under strictly anhydrous and inert (e.g., Nitrogen or Argon) conditions.

-

Dissolve the 3-bromo-2-fluorobenzylamine in anhydrous THF and cool to -78 °C.

-

Slowly add a strong base, typically n-butyllithium, to perform a lithium-halogen exchange.

-

Causality: The extreme cold is necessary to prevent side reactions, as organolithium reagents are highly reactive. The lithium atom replaces the bromine, creating a nucleophilic aryl-lithium species.

-

After stirring, slowly add a borate ester, such as triisopropyl borate. The aryl-lithium attacks the electrophilic boron atom.

-

Quench the reaction with an acidic aqueous solution (e.g., HCl). This hydrolysis step converts the borate ester into the desired boronic acid.[9]

-

Purify the final product, 2-fluoro-3-(aminomethyl)phenylboronic acid, using recrystallization or column chromatography.

-

The B-N Coordination Equilibrium

In solution, the 2-fluoro-3-(aminomethyl)phenylboronic acid does not exist solely in its B-N coordinated form. It is in a dynamic equilibrium with the open-chain form and a solvent-coordinated species, especially in protic solvents like water or methanol.[10][11] Understanding this equilibrium is key to predicting the compound's behavior.

The fluorine atom's electron-withdrawing inductive effect increases the boron's Lewis acidity, shifting the equilibrium towards the tetracoordinate species. However, the amine's nucleophilicity and the solvent's coordinating ability are competing factors.

Caption: Equilibrium of 2-fluoro-3-(aminomethyl)phenylboronic acid in solution.

Analytical Characterization Techniques

Confirming and quantifying the intramolecular B-N coordination requires a suite of specialized analytical techniques. Each provides a unique piece of the structural puzzle.

¹¹B NMR Spectroscopy: The Direct Probe

¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is the most direct method for observing the boron's coordination state.[12] The chemical shift (δ) of the boron nucleus is highly sensitive to its hybridization.

-

Trigonal (sp²) Boron: The open-chain form exhibits a broad signal in the range of δ = +25 to +35 ppm .

-

Tetracoordinate (sp³) Boron: The B-N coordinated (or solvent-coordinated) form shows a sharper signal at a much higher field, typically in the range of δ = +5 to +15 ppm .[13]

By integrating the signals corresponding to the two species, one can determine their relative populations under specific conditions (solvent, temperature, pH).

| Boron Environment | Hybridization | Typical ¹¹B NMR Chemical Shift (ppm) |

| Phenylboronic Acid (Open) | sp² | +25 to +35 |

| B-N Coordinated (Closed) | sp³ | +5 to +15 |

| Solvent-Coordinated | sp³ | +5 to +15 |

Protocol: ¹¹B NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CD₃OD, D₂O).

-

Instrument Setup: Use a high-field NMR spectrometer equipped with a broadband probe. Tune the probe to the ¹¹B frequency.

-

Acquisition Parameters:

-

Set a spectral width of ~200 ppm centered around +20 ppm.

-

Use a relaxation delay (d1) of at least 1 second.

-

Causality: Boron is a quadrupolar nucleus, which can lead to rapid relaxation and broad lines. A sufficient relaxation delay ensures quantitative accuracy if signal integration is desired.

-

-

Data Processing: Apply a line-broadening factor if necessary to improve the signal-to-noise ratio. Reference the spectrum appropriately.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray diffraction provides unambiguous proof of the intramolecular B-N bond in the solid state. It allows for the precise measurement of bond lengths and angles, confirming the tetrahedral geometry around the boron atom.[10][14]

-

Expected Observations:

-

A B-N bond length typically in the range of 1.6 - 1.7 Å.

-

Bond angles around the boron atom close to the ideal tetrahedral angle of 109.5°.

-

The crystal structure can also reveal intermolecular interactions, such as hydrogen bonding, which often form dimeric structures in the solid state.[14]

-

Caption: A typical experimental workflow for compound characterization.

The Influence of pH

The B-N coordination is highly pH-dependent. At low pH, the aminomethyl group becomes protonated (-NH₃⁺). The resulting ammonium cation has no lone pair to donate, and the positive charge creates electrostatic repulsion with the boron center. This completely disrupts the intramolecular bond, forcing the equilibrium entirely to the open, sp² trigonal form. This pH-responsive behavior is a key feature that can be exploited in designing "smart" materials or drug delivery systems.[15]

Applications in Drug Development

The unique structural and electronic features of 2-fluoro-3-(aminomethyl)phenylboronic acids make them highly attractive scaffolds for drug development.

Enzyme Inhibition

Many enzymes, particularly serine proteases and metallo-β-lactamases, proceed through tetrahedral intermediates during catalysis.[5][16] The stable, pre-organized tetrahedral geometry of a B-N coordinated boronic acid makes it an excellent transition-state analog inhibitor. The boron atom can form a reversible covalent bond with a key active site nucleophile (e.g., a serine hydroxyl group), effectively blocking the enzyme's function. The fluorine and aminomethyl groups can then be used to tune specificity and pharmacokinetic properties.

Caption: B-N coordinated boronic acid as a transition-state analog inhibitor.

Glucose and Saccharide Sensing

Phenylboronic acids are widely explored for their ability to bind with cis-diols present in sugars like glucose.[17] The ortho-aminomethyl group plays a crucial role by forming the B-N bond, which lowers the pKa of the boronic acid. This adjustment allows for efficient sugar binding at the physiological pH of 7.4, a requirement that simple phenylboronic acids (pKa ~8.8) cannot meet.[9] This property is the basis for developing continuous glucose monitoring systems and diagnostics for diseases associated with abnormal glycosylation.[18]

Conclusion

The intramolecular B-N coordination in 2-fluoro-3-(aminomethyl)phenylboronic acids is a powerful design element that transforms a simple arylboronic acid into a sophisticated, pre-organized molecular scaffold. The interplay between the electron-withdrawing fluorine substituent, the coordinating aminomethyl group, and external factors like solvent and pH creates a tunable system with immense potential. For researchers in drug discovery, understanding these core principles is essential for rationally designing next-generation enzyme inhibitors, targeted therapeutics, and advanced diagnostic agents. The methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and strategic application of this promising class of molecules.

References

-

Probing Intramolecular B−N Interactions in Ortho-Aminomethyl Arylboronic Acids. The Journal of Organic Chemistry. [Link]

-

X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. [Link]

-

Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

-

Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. International Journal of Nanomedicine. [Link]

-

X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. PubMed. [Link]

-

X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. ResearchGate. [Link]

-

An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. Organic & Biomolecular Chemistry. [Link]

-

On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. ResearchGate. [Link]

-

Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. [Link]

-

Boron Coordination Compounds Derived from Organic Molecules of Biological Interest. ResearchGate. [Link]

-

Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids. PubMed. [Link]

-

Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh Institutional Repository. [Link]

-

Intermolecular B-N coordination and multi-interaction synergism induced selective glycoprotein adsorption by phenylboronic acid-functionalized magnetic composites under acidic and neutral conditions. Journal of Materials Chemistry B. [Link]

-

Coordination of Adsorbed Boron: A FTIR Spectroscopic Study. Environmental Science & Technology. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. [Link]Phenylboronic-Acids%3A-Properties%2C-Adamczyk-Wo%C5%BAniak-D%C4%85browski/40e830e696207011d13f972234033e4c405a7465)

-

Molecular structures of two isomeric 2-formyl-(trifluoromethyl)phenylboronic acids. ResearchGate. [Link]

-

Construction of boron-stereogenic compounds via enantioselective Cu-catalyzed desymmetric B–H bond insertion reaction. Nature Communications. [Link]

-

Recent developments in and perspectives on three-coordinate boron materials: a bright future. Chemical Science. [Link]

-

Boron - Wikipedia. Wikipedia. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent developments in and perspectives on three-coordinate boron materials: a bright future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Construction of boron-stereogenic compounds via enantioselective Cu-catalyzed desymmetric B–H bond insertion reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sites.pitt.edu [sites.pitt.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Boron - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. application.wiley-vch.de [application.wiley-vch.de]

- 15. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. japsonline.com [japsonline.com]

- 18. Intermolecular B-N coordination and multi-interaction synergism induced selective glycoprotein adsorption by phenylboronic acid-functionalized magnetic composites under acidic and neutral conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Suzuki-Miyaura cross-coupling conditions for 3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid

Executive Summary

The integration of the 3-(N,N-dimethylaminomethyl)-2-fluorophenyl moiety is highly sought after in modern drug discovery for its ability to modulate molecular pKa, enhance aqueous solubility, and optimize target-binding thermodynamics. However, the corresponding boronic acid (CAS: 2121513-48-0)[1] presents a dual-threat synthetic bottleneck: the ortho-fluoro substituent drives rapid protodeboronation, while the tertiary amine acts as a competitive Lewis base that can poison palladium catalysts. This application note details causality-driven, self-validating protocols to achieve high-yielding cross-couplings with this challenging substrate.

Mechanistic Insights: The Causality of Failure

To successfully couple 3-(N,N-dimethylaminomethyl)-2-fluorophenylboronic acid, one must understand the competing thermodynamic and kinetic pathways that derail standard Suzuki-Miyaura (SMC) reactions[2].

The Ortho-Fluoro Effect & Protodeboronation Under basic conditions, boronic acids are activated into tetrahedral boronate anions, which are the active species for transmetalation[3]. However, the highly electronegative ortho-fluoro group exerts a strong inductive pull, stabilizing transient carbanion character at the ipso-carbon. This drastically lowers the activation energy for C-B bond hydrolysis (protodeboronation)[4]. If the transmetalation step is not kinetically accelerated, protodeboronation outpaces the catalytic cycle, resulting in the complete consumption of the boronic acid to yield a defluorinated byproduct[5].

The Lewis Basic Amine Effect The N,N-dimethylaminomethyl group is a potent Lewis base. In the absence of sterically demanding ligands, this tertiary amine can coordinate directly to the Pd(II) oxidative addition complex[6]. This off-target coordination displaces essential phosphine ligands, occupies the vacant coordination site required for transmetalation, and effectively arrests the catalytic cycle.

Mechanistic divergence in the Suzuki-Miyaura coupling of ortho-fluoroarylboronic acids.

Strategic Experimental Design

To invert the kinetic preference in favor of cross-coupling, the reaction environment must be strictly controlled.

Catalyst and Ligand Architecture Standard catalysts like Pd(PPh3)4 are insufficient due to slow transmetalation rates. Instead, dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos are required. XPhos generates a highly active L1Pd(0) species that rapidly undergoes oxidative addition and drastically accelerates transmetalation[5]. Crucially, the immense steric bulk of the dicyclohexyl and triisopropylphenyl groups creates a protective "pocket" around the palladium center, physically preventing the substrate's dimethylamino group from coordinating and poisoning the catalyst.

Base and Solvent Dynamics Strong bases (e.g., NaOH, KOH) will instantaneously hydrolyze the boronic acid. A mild, aqueous base such as 0.5 M K3PO4 provides the exact hydroxide/phosphate concentration needed to form the active boronate without triggering rapid protodeboronation[5]. A biphasic solvent system (THF/H2O or Dioxane/H2O) ensures the boronic acid remains partitioned favorably until transmetalation occurs.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and coupling efficiency for this specific substrate class.

| Catalyst System | Base / Solvent | Temp (°C) | Transmetalation Kinetics | Protodeboronation Risk | Expected Yield |

| Pd(PPh3)4 (5 mol%) | Na2CO3 / Toluene/H2O | 90 | Slow | Critical (>80%) | < 15% |

| Pd(dppf)Cl2 (5 mol%) | K2CO3 / Dioxane/H2O | 80 | Moderate | High (~40%) | 40 - 50% |

| XPhos-Pd-G2 (2 mol%) | K3PO4 / THF/H2O | 40 | Exceptionally Fast | Low (<10%) | > 85% |

| SPhos-Pd-G2 (2 mol%) | K3PO4 / THF/H2O | 40 | Fast | Low-Moderate | 75 - 80% |

Experimental Protocols

Step-by-step experimental workflow for the mild Suzuki-Miyaura cross-coupling protocol.

Protocol A: High-Activity Mild Conditions (Recommended) This protocol is a self-validating system designed to outcompete protodeboronation by utilizing highly active pre-catalysts at low temperatures.

-

Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 3-(N,N-Dimethylaminomethyl)-2-fluorophenylboronic acid (1.5 equiv, accounting for baseline decomposition), and XPhos-Pd-G2 precatalyst (0.02 equiv).

-

Atmosphere Exchange : Seal the flask with a rubber septum. Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure a strictly oxygen-free environment.

-

Solvent Addition : Add anhydrous, degassed THF (to achieve 0.2 M concentration relative to the aryl halide) via syringe.

-

Base Addition : Add a degassed aqueous solution of K3PO4 (0.5 M, 2.0 equiv) dropwise via syringe.

-

Reaction Execution : Heat the biphasic mixture to 40 °C with vigorous stirring (1000 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

-

Self-Validation (IPC) : After 1 hour, sample the organic layer for LC-MS analysis.

-

Validation Check: If the aryl halide is consumed, proceed to workup. If the aryl halide remains but the boronic acid mass is absent, protodeboronation has occurred. This indicates insufficient degassing or a need to lower the temperature to 25 °C.

-

-

Workup : Cool the mixture to room temperature. Dilute with Ethyl Acetate and water. Separate the layers, extract the aqueous layer twice with Ethyl Acetate, and wash the combined organics with brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purification : Purify via flash column chromatography (DCM/MeOH gradient, utilizing 1% Et3N to prevent streaking of the basic amine product).

Troubleshooting Guide

-

Symptom : Complete consumption of boronic acid; >50% aryl halide remains.

-

Symptom : Reaction stalls at ~20% conversion; both starting materials remain intact.

-

Causality : Catalyst poisoning. The dimethylamino group has successfully coordinated to the palladium center, displacing the ligand[6].

-

Action : Ensure the ligand-to-palladium ratio is strictly maintained. Switch from XPhos-Pd-G2 to XPhos-Pd-G3, which activates more cleanly at lower temperatures, ensuring the bulky ligand remains bound to the active Pd(0) species.

-

-

Symptom : Product streaks severely during silica gel chromatography.

-